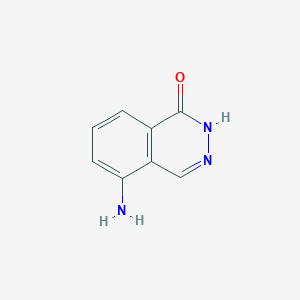
5-amino-1(2H)-phthalazinone
Cat. No. B8292210
M. Wt: 161.16 g/mol
InChI Key: PJCMURZRUATYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04093725
Procedure details


A stirred solution of 3-hydroxy-4-nitrophthalide (43.4 g, 0.22 mole) and hydrazine hydrate (11.6 ml) in ethanol (1830 ml) was heated under reflux for 1 hour. The heating was discontinued and palladium on carbon (10%, 2.44 g) was added (with caution) over 15 minutes. A solution of hydrazine hydrate (24.2 ml) in ethanol (304 ml) was then added, dropwise, over 30 minutes and the mixture was heated under reflux for a further 2.5 hours. Filtration of the hot reaction mixture followed by the addition of a saturated solution of hydrogen chloride in ethanol (80 ml) to the filtrate gave a solid precipitate which was collected and washed with ethanol and ether. Evaporation of the filtrate gave a solid residue which was washed several times with boiling ethanol. The combined solids were recrystallised from water, after charcoal treatment, to give 5-amino-1(2H)-phthalazinone (12.7 g, 35%, m.p. 289°-291°).






Identifiers


|
REACTION_CXSMILES
|
O[CH:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][C:10]=2[N+:12]([O-])=O)[C:4](=O)[O:3]1.O.[NH2:16][NH2:17]>C(O)C.[Pd]>[CH4:2].[NH2:12][C:10]1[CH:9]=[CH:8][CH:7]=[C:6]2[C:11]=1[CH:2]=[N:16][NH:17][C:4]2=[O:3] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43.4 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1OC(=O)C2=CC=CC(=C12)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
11.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
1830 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
24.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
O.NN
|
|
Name
|
|
|
Quantity
|
304 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
2.44 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 1 hour
|
|
Duration
|
1 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for a further 2.5 hours
|
|
Duration
|
2.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
Filtration of the hot reaction mixture
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by the addition of a saturated solution of hydrogen chloride in ethanol (80 ml) to the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a solid precipitate which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with ethanol and ether
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the filtrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave a solid residue which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed several times with boiling ethanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined solids were recrystallised from water
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2C=NNC(C2=CC=C1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 12.7 g | |
| YIELD: PERCENTYIELD | 35% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
